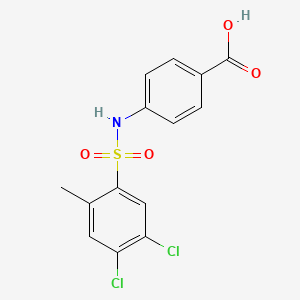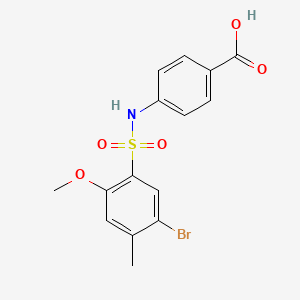![molecular formula C20H15BrN4OS B604362 4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL CAS No. 312528-50-0](/img/structure/B604362.png)
4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a brominated hydroxybenzaldehyde moiety and a thieno[2,3-d]pyrimidin-4-yl]hydrazone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps, starting with the preparation of 5-Bromo-2-hydroxybenzaldehyde. This intermediate can be synthesized by reacting 3-bromophenol with sodium hydroxide, followed by oxidation with an appropriate oxidizing agent .
The next step involves the condensation of 5-Bromo-2-hydroxybenzaldehyde with 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The hydroxybenzaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the brominated hydroxybenzaldehyde moiety allows for interactions with various enzymes and receptors, potentially leading to modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Shares the brominated hydroxybenzaldehyde moiety but lacks the thieno[2,3-d]pyrimidin-4-yl]hydrazone group.
2-Hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a bromine atom.
2-Hydroxynaphthalene-1-carbaldehyde: Contains a naphthalene ring instead of a benzene ring.
Uniqueness
The uniqueness of 4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its combined structural features, which impart distinct chemical properties and reactivity.
Propiedades
Número CAS |
312528-50-0 |
|---|---|
Fórmula molecular |
C20H15BrN4OS |
Peso molecular |
439.3g/mol |
Nombre IUPAC |
4-bromo-2-[(E)-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H15BrN4OS/c1-12-2-4-13(5-3-12)16-10-27-20-18(16)19(22-11-23-20)25-24-9-14-8-15(21)6-7-17(14)26/h2-11,26H,1H3,(H,22,23,25)/b24-9+ |
Clave InChI |
BIADEPGWLZNDBS-PGGKNCGUSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN=CC4=C(C=CC(=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)
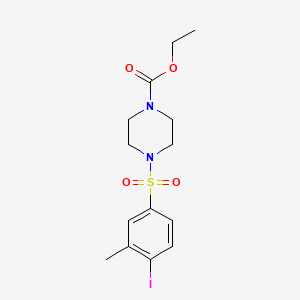
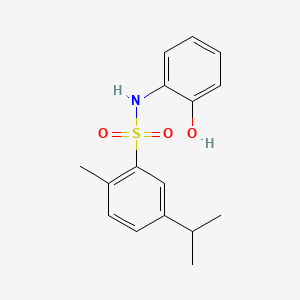
![4-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604284.png)
![N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604285.png)
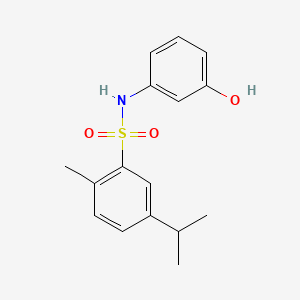
![N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B604288.png)
![5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide](/img/structure/B604290.png)
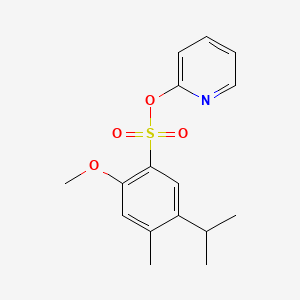
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604295.png)
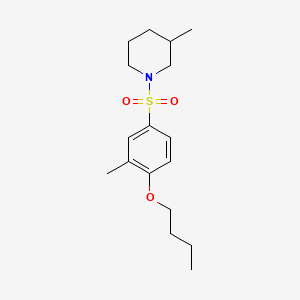
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B604298.png)
